molecular formula C9H7FN2OS B15313808 2-(2-Amino-1,3-thiazol-4-yl)-4-fluorophenol

2-(2-Amino-1,3-thiazol-4-yl)-4-fluorophenol

Cat. No.: B15313808
M. Wt: 210.23 g/mol
InChI Key: MVFAUSIPFTWETD-UHFFFAOYSA-N
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Description

2-(2-Amino-1,3-thiazol-4-yl)-4-fluorophenol is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the thiazole ring imparts unique chemical properties to the compound, making it a valuable scaffold in medicinal chemistry. The fluorine atom attached to the phenol ring further enhances its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-1,3-thiazol-4-yl)-4-fluorophenol typically involves the formation of the thiazole ring followed by the introduction of the fluorophenol moiety. One common method involves the reaction of 2-aminothiazole with 4-fluorophenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethyl sulfoxide or ethanol. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-1,3-thiazol-4-yl)-4-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized phenolic derivatives.

    Reduction: Formation of corresponding amines or reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

2-(2-Amino-1,3-thiazol-4-yl)-4-fluorophenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-Amino-1,3-thiazol-4-yl)-4-fluorophenol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The fluorine atom enhances the compound’s binding affinity and selectivity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered biochemical pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1,3-thiazole: Lacks the fluorophenol moiety, resulting in different chemical and biological properties.

    4-Fluorophenol: Lacks the thiazole ring, leading to distinct reactivity and applications.

    2-(2-Amino-1,3-thiazol-4-yl)phenol: Similar structure but without the fluorine atom, affecting its reactivity and biological activity.

Uniqueness

2-(2-Amino-1,3-thiazol-4-yl)-4-fluorophenol is unique due to the combination of the thiazole ring and the fluorophenol moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various fields of research and application.

Properties

Molecular Formula

C9H7FN2OS

Molecular Weight

210.23 g/mol

IUPAC Name

2-(2-amino-1,3-thiazol-4-yl)-4-fluorophenol

InChI

InChI=1S/C9H7FN2OS/c10-5-1-2-8(13)6(3-5)7-4-14-9(11)12-7/h1-4,13H,(H2,11,12)

InChI Key

MVFAUSIPFTWETD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C2=CSC(=N2)N)O

Origin of Product

United States

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